molecular formula C5H5N5O B12858777 5-Amino-4-cyano-1h-pyrazole-1-carboxamide CAS No. 88511-75-5

5-Amino-4-cyano-1h-pyrazole-1-carboxamide

Cat. No.: B12858777
CAS No.: 88511-75-5
M. Wt: 151.13 g/mol
InChI Key: USLROIVEMRZJLK-UHFFFAOYSA-N
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Description

5-Amino-4-cyano-1h-pyrazole-1-carboxamide: is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This compound is notable for its diverse applications in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-4-cyano-1h-pyrazole-1-carboxamide typically involves multi-component reactions. One common method is the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction can be catalyzed by various agents such as alumina-silica-supported manganese dioxide in water, yielding high efficiency .

Industrial Production Methods: Industrial production methods often utilize one-pot multicomponent reactions (MCRs) due to their efficiency and environmental benefits. These methods combine green solvents and heterogeneous catalysts to produce the compound in high yields .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-4-cyano-1h-pyrazole-1-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions often involve reagents like sodium borohydride.

    Substitution: Substitution reactions can occur at the amino or cyano groups, often using halogenating agents.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating Agents: Chlorine, bromine.

Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of 5-Amino-4-cyano-1h-pyrazole-1-carboxamide involves its interaction with specific molecular targets. For instance, as a pan-FGFR covalent inhibitor, it binds irreversibly to the FGFR1 receptor, inhibiting its activity and thereby suppressing cancer cell proliferation . The compound’s structure allows it to form stable covalent bonds with its targets, enhancing its efficacy.

Comparison with Similar Compounds

  • 5-Amino-1-phenylpyrazole-4-carbonitrile
  • 5-Amino-3-bromo-1H-pyrazole-4-carboxamide

Comparison: Compared to similar compounds, 5-Amino-4-cyano-1h-pyrazole-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. For example, its cyano group enhances its ability to participate in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .

Properties

CAS No.

88511-75-5

Molecular Formula

C5H5N5O

Molecular Weight

151.13 g/mol

IUPAC Name

5-amino-4-cyanopyrazole-1-carboxamide

InChI

InChI=1S/C5H5N5O/c6-1-3-2-9-10(4(3)7)5(8)11/h2H,7H2,(H2,8,11)

InChI Key

USLROIVEMRZJLK-UHFFFAOYSA-N

Canonical SMILES

C1=NN(C(=C1C#N)N)C(=O)N

Origin of Product

United States

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